molecular formula C12H17N3O B2812447 5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol CAS No. 1210208-97-1

5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol

Cat. No.: B2812447
CAS No.: 1210208-97-1
M. Wt: 219.288
InChI Key: FPBDOTJZROIZOG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol typically involves the reaction of 5-amino-1H-benzimidazole with a suitable pentan-2-ol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function. The benzimidazole ring is known to interact with nucleic acids and proteins, leading to various biological effects . The pathways involved may include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Biological Activity

5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzimidazole moiety, which is known for its diverse biological activities. The presence of the amino group and the pentan-2-ol side chain contributes to its solubility and interaction with biological targets.

Benzimidazole derivatives, including this compound, have been shown to exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many benzimidazole compounds act as inhibitors of key enzymes involved in cancer progression and microbial resistance. For instance, they may inhibit topoisomerase I, leading to cytotoxic effects in cancer cells .
  • Antimicrobial Activity : The benzimidazole scaffold is associated with antimicrobial properties. Research indicates that derivatives can disrupt microbial cell function, making them potential candidates for treating infections .
  • Anti-inflammatory Effects : Some studies have reported that benzimidazole derivatives can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Exhibits cytotoxicity against various cancer cell lines by inhibiting topoisomerase I .
Antimicrobial Demonstrates activity against a range of bacteria and fungi, potentially useful in treating infections .
Anti-inflammatory Modulates inflammatory responses, contributing to its therapeutic potential in chronic diseases .
Antiparasitic Shows promise against protozoan parasites, with structural analogs being evaluated for efficacy .

Case Studies

Several studies have highlighted the effectiveness of benzimidazole derivatives:

  • Topoisomerase Inhibition : A study on various benzimidazole derivatives demonstrated that certain compounds significantly inhibited topoisomerase I activity, leading to increased apoptosis in cancer cells. This suggests that modifications to the benzimidazole structure can enhance anticancer properties .
  • Antimicrobial Efficacy : Research evaluating the antimicrobial activity of benzimidazole derivatives found that some compounds exhibited significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antibiotics .
  • Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties of benzimidazole derivatives revealed that they could downregulate pro-inflammatory cytokines in vitro, suggesting a mechanism for their therapeutic application in inflammatory diseases .

Properties

IUPAC Name

5-(6-amino-1H-benzimidazol-2-yl)pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-8(16)3-2-4-12-14-10-6-5-9(13)7-11(10)15-12/h5-8,16H,2-4,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBDOTJZROIZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC1=NC2=C(N1)C=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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